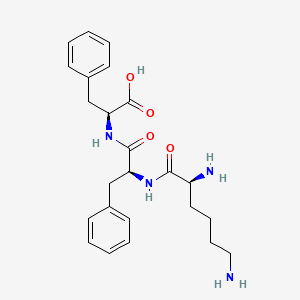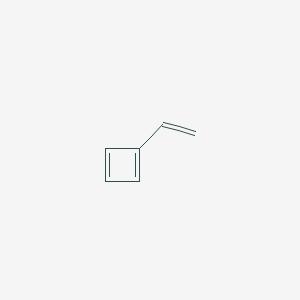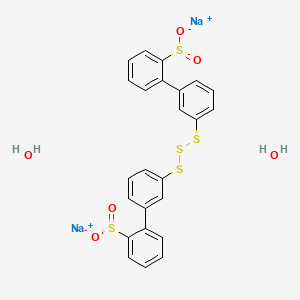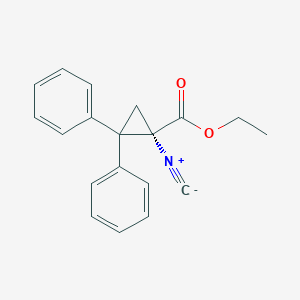
2,4,9-Trichloroanthracene-1,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,9-Trichloroanthracene-1,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and various industrial processes. This compound, in particular, is characterized by the presence of three chlorine atoms attached to the anthracene-1,10-dione structure, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Trichloroanthracene-1,10-dione typically involves the chlorination of anthracene-1,10-dione. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale output. Continuous flow reactors and advanced chlorination techniques are employed to achieve high yields and purity. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,9-Trichloroanthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce partially or fully dechlorinated anthracenes.
Applications De Recherche Scientifique
2,4,9-Trichloroanthracene-1,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives, which are important in dye and pigment industries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of high-performance materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2,4,9-Trichloroanthracene-1,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell damage and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene-1,10-dione: The parent compound without chlorine substitutions.
2,4-Dichloroanthracene-1,10-dione: A similar compound with two chlorine atoms.
9,10-Dichloroanthracene: Another derivative with chlorine substitutions at different positions.
Uniqueness
2,4,9-Trichloroanthracene-1,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of three chlorine atoms enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications.
Propriétés
Numéro CAS |
62799-21-7 |
|---|---|
Formule moléculaire |
C14H5Cl3O2 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
2,4,9-trichloroanthracene-1,10-dione |
InChI |
InChI=1S/C14H5Cl3O2/c15-8-5-9(16)14(19)11-10(8)13(18)7-4-2-1-3-6(7)12(11)17/h1-5H |
Clé InChI |
BEMGRULTWZUFJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C(=C(C=C(C3=O)Cl)Cl)C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)

![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)

![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)



![3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14508011.png)



